

# The Influence of Beta-Lactose Carrier Variations on Drug Dissolution: A Comparative Analysis

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A comprehensive review of the impact of different **beta-lactose** carriers on the dissolution profiles of various drugs reveals that the physicochemical properties of this common excipient play a critical role in determining the rate and extent of drug release. Factors such as the isomeric ratio ( $\alpha$ - to  $\beta$ -lactose), particle size, surface morphology, and crystalline form of lactose significantly influence dissolution behavior, offering a versatile tool for formulation scientists to modulate drug delivery.

The choice of a suitable carrier is a cornerstone of effective oral solid dosage form development, particularly for optimizing the dissolution of the active pharmaceutical ingredient (API). **Beta-lactose**, a disaccharide widely used as a diluent and binder, exists in different anomeric forms and grades, each imparting unique characteristics to the final formulation. Understanding the interplay between these lactose variations and drug dissolution is paramount for ensuring bioavailability and therapeutic efficacy.

## **Comparative Dissolution Data**

The dissolution performance of drugs formulated with different **beta-lactose** carriers is summarized below. These studies highlight the significant impact of the carrier's properties on the drug release profile.



Drug	Beta-Lactose Carrier Type	Key Dissolution Findings	Reference
Acetaminophen	Pollen-like anhydrous lactose with varying α/ β ratios	Release rates were lower for lactose carriers with a high $\alpha$ / $\beta$ ratio. The first-order release constant increased with a higher proportion of $\beta$ -lactose, which is attributed to its greater solubility.	[1]
Salbutamol Sulphate	Anhydrous vs. other lactose grades (medium, regular)	Anhydrous and medium lactose resulted in a more efficient delivery, with anhydrous lactose providing a fine particle fraction (FPF) approximately two times higher than regular lactose in dry powder inhaler formulations.	[2]
Salbutamol Sulphate & Budesonide	InhaLac® 250, 230, and 120 (different particle sizes)	For the hydrophilic drug salbutamol sulphate, the finest carrier (InhaLac® 250) yielded a significantly higher FPF (44%) compared to the coarsest carrier (InhaLac® 120) (17%). The effect was less pronounced for	[3]



		the lipophilic drug budesonide.	
Captopril & Amoxicillin	SuperTab® 21AN, SuperTab® 24AN, Lactopress®, Lactose NF	SuperTab® 21AN tablets showed much faster dissolution compared to the other lactose types. However, when diluted with 50% amoxicillin, the differences in drug dissolution between the lactoses were minor.	[4]
Quercetin	Highly-porous lactose vs. conventional α- lactose	The release rates of quercetin from highly-porous lactose tablets were faster than those from the conventional α-lactose carrier, with a higher loading efficiency observed for the porous variant (20.3% vs. 5.2%).	[5]
Curcumin	Tablettose® 80, FlowLac® 100, GranuLac® 200 in S- SNEDDS	Solid self- nanoemulsifying drug delivery systems (S- SNEDDS) using these lactose carriers showed a significant improvement in curcumin solubility compared to the curcumin powder alone.	[6]



Flutamide	Spray-dried lactose formulations	All spray-dried	
		formulations	[7]
		significantly improved	
		the release of	
		flutamide compared to	
		commercial tablets.	
		One formulation	
		released 37% of the	
		drug in 120 minutes,	
		whereas the	
		commercial tablet only	
		released 11%.	

## **Experimental Protocols**

The methodologies employed in the cited studies, while specific to their research goals, generally follow a standardized workflow for evaluating drug dissolution from **beta-lactose** formulations.

#### **Preparation of Drug-Lactose Formulations**

A common method for incorporating the drug with the lactose carrier is the wet adsorption technique. In this method, the drug (e.g., acetaminophen) is dissolved in a suitable solvent like ethanol. This solution is then mixed with the pollen-like lactose carrier. The mixture is subsequently centrifuged and dried using nitrogen blowing and vacuum drying to obtain the final drug-loaded lactose powder.[1] Other methods include physical mixing for dry powder inhaler formulations[3] and spray drying for creating formulations of poorly soluble drugs like flutamide.[7]

#### **Tablet Preparation and Dissolution Testing**

For tablet formulations, the drug-loaded lactose powders are compressed into tablets.[1] The dissolution testing is typically performed using a USP-compliant dissolution apparatus (e.g., Type II, paddle). The dissolution medium is selected to be physiologically relevant, such as simulated gastric fluid (SGF) with a pH of 2.0 or 0.1 N hydrochloric acid buffer (pH 1.2).[1][6] The test is conducted at a controlled temperature, usually 37°C, with a specified stirring speed



(e.g., 60 rpm or 100 rpm).[1][6] Aliquots of the dissolution medium are withdrawn at predetermined time intervals, filtered, and then analyzed to determine the concentration of the dissolved drug.[1]

## **Analytical Methods**

The quantification of the dissolved drug is frequently carried out using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][6] For spectrophotometric analysis, a calibration curve is generated to relate the absorbance to the drug concentration.

#### **Characterization of Lactose Carriers**

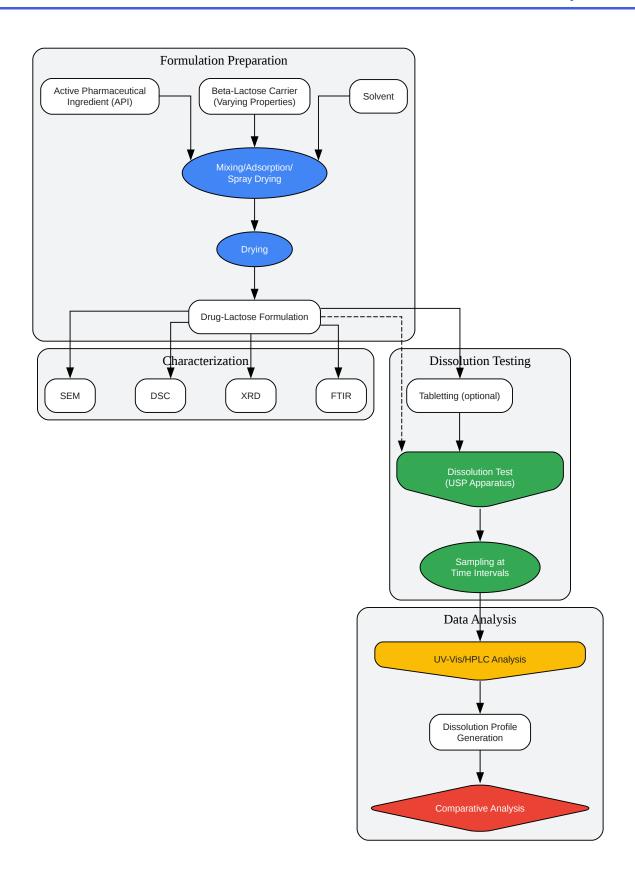
Various analytical techniques are employed to characterize the different **beta-lactose** carriers and to understand the physical state of the drug within the formulation. These include:

- Differential Scanning Calorimetry (DSC): To determine the melting points and assess the crystalline nature of the lactose and the drug.[1][6][7]
- X-ray Diffraction (XRD): To analyze the crystalline structure of the materials.[1][6]
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the lactose isomers and check for any chemical interactions between the drug and the carrier.[1][6]
- Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and surface morphology of the lactose carriers.[1][7]

## **Experimental Workflow**

The logical flow of a comparative study on the dissolution profiles of drugs with different **beta-lactose** carriers can be visualized as follows:





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Caption: Experimental workflow for the comparative study of drug dissolution with different **beta-lactose** carriers.

In conclusion, the selection of a specific **beta-lactose** carrier has a profound and demonstrable effect on the dissolution characteristics of a drug. By carefully considering the properties of the lactose, such as its isomeric composition, particle size, and physical form, formulation scientists can effectively engineer drug products with tailored release profiles to meet specific therapeutic objectives. The presented data and methodologies provide a framework for the rational selection of **beta-lactose** carriers in drug development.

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